beta-Peltatin

概要

説明

β-ペルタチンA: α-ペルタチンから誘導される有機ヘテロテトラ環式化合物です。これは、ポドフィラム・ペルタタムLの乾燥した根茎と根に含まれる天然のアリールテトラリンリグナンです。 この化合物は、特に抗腫瘍性および抗ウイルス性などの重要な生物活性で知られています .

準備方法

合成経路と反応条件: β-ペルタチンAは、さまざまな化学反応によって合成することができます。 一般的な方法の1つは、4-ヒドロキシ-3,5-ジメトキシフェニル置換基のフェノール性ヒドロキシ基のメチル化によるα-ペルタチンの変換です . 生体内製剤の調製方法は、化合物をジメチルスルホキシドに溶解し、ポリエチレングリコール300と混合し、Tween 80と蒸留水を加える方法です .

工業的生産方法: β-ペルタチンAの工業的生産は、通常、ポドフィラム・ペルタタムLの根茎と根などの天然資源からの抽出を伴います。 抽出プロセスには、溶媒抽出、精製、結晶化が含まれており、純粋な化合物を得ます .

化学反応の分析

Biochemical Methylation by 6-O-Methyltransferase

Beta-Peltatin undergoes regioselective methylation at the 6-OH position via the enzyme S-adenosyl-L-methionine:this compound 6-O-methyltransferase , isolated from Linum nodiflorum cell cultures . This reaction produces This compound-A methylether , a precursor to 6-methoxypodophyllotoxin, a lignan with medicinal significance.

Key Reaction Parameters

This enzyme exhibits strict substrate specificity, rejecting other lignans (e.g., podophyllotoxin, deoxypodophyllotoxin) and phenolic acids like caffeic acid .

Enzymatic Reaction Kinetics and Inhibition

The methylation reaction is influenced by metal ions and reaction byproducts:

Activity peaks on day 7 of Linum nodiflorum cell culture, correlating with maximal 6-methoxypodophyllotoxin accumulation (days 7–12) .

Analytical Characterization of Reaction Products

Mass spectrometry (LC-MS) data for this compound and its derivatives include:

| m/z Value | Intensity | Proposed Assignment |

|---|---|---|

| 415.1387 | 999 | [M+H]⁺ (C₂₂H₂₂O₈) |

| 437.1207 | 841 | [M+Na]⁺ adduct |

| 397.1343 | 0.06 | [M+H-H₂O]⁺ |

| 229.0526 | 0.05 | Fragmentation product |

Collision cross-section (CCS) values further characterize ion mobility:

| Ion Type | CCS (Ų) |

|---|---|

| [M+H]⁺ | 189.23 |

| [M+Na]⁺ | 200.12 |

| [M+K]⁺ | 201.05 |

| [M+H-H₂O]⁺ | 189.78 |

These data aid in distinguishing this compound from its methylated derivatives .

Biosynthetic Context

The methylation of this compound represents a critical step in the biosynthesis of 6-methoxypodophyllotoxin , a compound with antitumor and antiviral properties. The reaction’s efficiency depends on:

科学的研究の応用

Anticancer Activity

Mechanism of Action

Beta-peltatin exhibits significant cytotoxic effects against various cancer cell lines. Research indicates that it induces apoptosis and cell cycle arrest, particularly at the G2/M phase, which is critical for halting cancer cell proliferation. A study demonstrated that this compound has an IC50 value of approximately 2 nM against pancreatic cancer (PAC) cells, showcasing its potency compared to other compounds like podophyllotoxin, which is known for severe toxicity issues .

Case Studies

- Study on Pancreatic Cancer : In vivo studies using a nude mice model with subcutaneously implanted BxPC-3 cells showed that this compound significantly suppressed tumor growth. The compound's ability to trigger apoptosis was confirmed through immunoblotting techniques .

- Lymphoma Research : this compound derivatives were tested against the WA16 tumor system, where they demonstrated prolonged survival rates in treated mice compared to control groups. The study highlighted the compound's potential as a viable treatment option .

Antimicrobial Properties

This compound also exhibits antimicrobial activity, making it a candidate for treating infections. Its efficacy has been evaluated against various pathogens, including those resistant to conventional antibiotics.

Research Findings

- Antibacterial Activity : Studies have shown that this compound and its derivatives possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents .

Pharmacological Significance

The pharmacological profile of this compound extends beyond anticancer and antimicrobial activities. It has been noted for its diverse biological effects, including:

- Anti-inflammatory Effects : this compound may reduce inflammation, which is beneficial in treating chronic inflammatory diseases.

- Antiviral Properties : Preliminary studies indicate that this compound could inhibit viral replication, providing a basis for further exploration in antiviral drug development .

Table 1: Summary of this compound's Anticancer Activities

| Study Reference | Cancer Type | IC50 (nM) | Mechanism of Action | Outcome |

|---|---|---|---|---|

| Pancreatic Cancer | ~2 | G2/M phase arrest + apoptosis | Significant tumor suppression | |

| Lymphoma | N/A | Cytotoxic effects | Prolonged survival in mice |

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | TBD | Antibacterial |

| Escherichia coli | TBD | Antibacterial |

作用機序

β-ペルタチンAは、G2/M期で細胞周期停止を誘発し、アポトーシスを誘発することによって効果を発揮します。 これは、CDC25C、リン酸化CDC25C(Ser216)、リン酸化CDK1(Tyr15)などのG2/M期関連タンパク質のダウンレギュレーションと、サイクリンB1タンパク質のアップレギュレーションによって達成されます . この化合物の分子標的は、細胞周期調節とアポトーシス経路に関与するさまざまなタンパク質です .

類似の化合物との比較

類似の化合物:

α-ペルタチン: β-ペルタチンと類似の生物活性を持つ異性体ですが、構造の特徴が異なります。

ポドフィロトキシン: 強力な抗腫瘍活性を持つ関連するアリールテトラリンリグナンですが、β-ペルタチンAに比べて毒性が高いです。

エトポシド: 抗がん剤として使用されるポドフィロトキシンの半合成誘導体です。

独自性: β-ペルタチンAは、ポドフィロトキシンに比べて毒性が低く、抗腫瘍効果が強いことが特徴です。 また、細胞周期停止とアポトーシス誘導を含む独自の作用機序を持っています .

類似化合物との比較

Alpha-peltatin: An isomer of beta-peltatin with similar biological activities but different structural features.

Podophyllotoxin: A related aryltetralin lignan with potent antineoplastic activity but higher toxicity compared to this compound A.

Etoposide: A semisynthetic derivative of podophyllotoxin used as an anticancer drug.

Uniqueness: this compound A is unique due to its lower toxicity and stronger antineoplastic effects compared to podophyllotoxin. It also has a distinct mechanism of action involving cell cycle arrest and apoptosis induction .

生物活性

Beta-peltatin, a lignan derived from the Podophyllum peltatum plant, has garnered attention in the scientific community for its various biological activities, particularly in the fields of oncology and virology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and case studies.

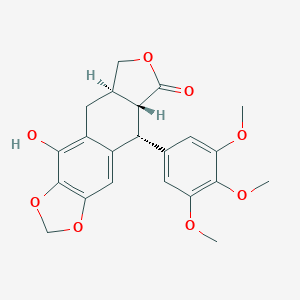

Chemical Structure and Properties

This compound is classified as an aryltetralin lignan, characterized by a complex molecular structure that includes multiple ring systems. Its structural formula can be represented as follows:

This compound is closely related to other podophyllotoxin derivatives, which are known for their cytotoxic properties.

-

Antitumor Activity :

- This compound exhibits significant antitumor effects by inhibiting DNA topoisomerase II, an essential enzyme for DNA replication and cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including HeLa and HL-60 cells .

- Antiviral Properties :

- Anti-inflammatory Effects :

Cytotoxicity Against Cancer Cells

A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 5.2 | Induction of apoptosis |

| HL-60 | 4.5 | Cell cycle arrest |

| MCF-7 | 6.0 | Inhibition of proliferation |

These findings indicate that this compound is effective at low concentrations, highlighting its potential as a chemotherapeutic agent .

Clinical Implications

A notable case involved a child who suffered from podophyllin poisoning, which included this compound among its toxic components. The case illustrated the compound's potency and the necessity for careful handling in clinical settings . The child exhibited severe neurotoxicity and multiorgan dysfunction, underscoring the powerful biological effects associated with this compound.

Comparative Analysis with Other Podophyllotoxins

The biological activity of this compound can be compared with other related compounds:

| Compound | Cytotoxicity | Mechanism |

|---|---|---|

| Podophyllotoxin | High | Inhibition of DNA topoisomerase II |

| Alpha-Peltatin | Moderate | Similar mechanism |

| Etoposide | Very High | DNA topoisomerase II inhibition |

This compound shows promising activity but is less potent than etoposide, which is widely used in clinical settings .

特性

IUPAC Name |

(5aR,8aR,9R)-4-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-25-14-5-10(6-15(26-2)20(14)27-3)17-12-7-16-21(30-9-29-16)19(23)13(12)4-11-8-28-22(24)18(11)17/h5-7,11,17-18,23H,4,8-9H2,1-3H3/t11-,17+,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBPOYVRLSXWJJ-PDSMFRHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=C(C5=C(C=C24)OCO5)O)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=C(C5=C(C=C24)OCO5)O)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199732 | |

| Record name | beta-Peltatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-29-6 | |

| Record name | β-Peltatin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Peltatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PELTATIN B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PELTATIN B | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Peltatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-PELTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U9W61G72Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of β-Peltatin?

A1: β-Peltatin exerts its cytotoxic effects primarily by inhibiting microtubule assembly. [] This disrupts microtubule dynamics, which are essential for cell division, ultimately leading to cell cycle arrest and cell death.

Q2: How does the activity of β-Peltatin compare to other microtubule inhibitors?

A2: Studies using podophyllotoxin-resistant Chinese hamster ovary cells showed varying cross-resistance patterns to different microtubule inhibitors, including β-Peltatin, suggesting distinct mechanisms or binding sites. [] Interestingly, these cells did not exhibit cross-resistance to epipodophyllotoxin derivatives lacking microtubule-inhibitory activity. []

Q3: Are there any other notable effects of β-Peltatin on cells?

A3: Research indicates that β-Peltatin can delay the migration of symbiotic algae in Hydra viridis, likely by interfering with host hydra tubulin polymerization. [] Additionally, β-Peltatin exhibits antiviral activity against measles and herpes simplex type I viruses. []

Q4: What is the molecular formula and weight of β-Peltatin?

A4: The molecular formula of β-Peltatin is C22H22O8, and its molecular weight is 414.4 g/mol. [] You can find its crystal and molecular structure in the cited literature. [, ]

Q5: How do structural modifications affect the activity of β-Peltatin?

A5: Studies using various podophyllotoxin analogues, including β-Peltatin, revealed that a free hydroxyl group at the 4'-position is crucial for DNA breakage activity. [] Epimerization at the 4-position enhances activity, while glucosylation of the 4-hydroxyl group diminishes it. [] Furthermore, the presence of a glycosidic group or ring aromatization in podophyllotoxin analogs correlates with loss of biological activity, including the ability to modulate LPS-induced cytokine gene expression in human monocytes. []

Q6: Are there any specific structural features that influence the selectivity of β-Peltatin towards cancer cells?

A6: While the provided research does not explicitly address the selectivity of β-Peltatin towards cancer cells, studies using a transport form of β-Peltatin A, activated by exogenous α-L-arabinofuranosidase, demonstrated a more favorable effect on selectivity compared to free peltatin. [, ] This suggests that targeted delivery and activation strategies might enhance the therapeutic window of β-Peltatin.

Q7: What is the evidence for the cytotoxic activity of β-Peltatin?

A7: β-Peltatin exhibits potent cytotoxic activity against various cancer cell lines, including HL-60 human leukemia cells, with reported ED50 values in the low micromolar range. [] Studies also show that it inhibits the growth of A549 human lung adenocarcinoma cells and induces DNA breakage in these cells. []

Q8: Has β-Peltatin demonstrated efficacy in any animal models of disease?

A8: β-Peltatin, along with desoxypodophyllotoxin and other analogs, demonstrated significant liver-protective actions in mice with CCl4-induced liver lesion and in rats with D-galactosamine-induced liver lesion. [] This suggests potential therapeutic applications beyond cancer.

Q9: Are there any reports on the use of β-Peltatin in clinical trials?

A9: The provided literature does not mention any clinical trials involving β-Peltatin.

Q10: Can β-Peltatin be produced through bioconversion?

A11: Yes, in vitro cell suspension cultures of Linum flavum can convert deoxypodophyllotoxin into 6-methoxypodophyllotoxin 7-O-glucoside, with β-Peltatin identified as a transient intermediate in the conversion process. [] Furthermore, root cultures of Linum flavum have been shown to produce β-Peltatin-A methyl ether. []

Q11: What factors can influence β-Peltatin production in plant cell cultures?

A12: The growth, culture appearance, and product accumulation in Linum flavum root cultures, including β-Peltatin-A methyl ether, showed significant variation depending on the 2,4-D concentration in the growth medium. []

Q12: What are the natural sources of β-Peltatin?

A13: β-Peltatin is found in various plant species, including Podophyllum peltatum (American mayapple), Linum flavum (yellow flax), Hyptis verticillata, and Eriope macrostachya. [, , , ]

Q13: Are there any other naturally occurring compounds structurally similar to β-Peltatin?

A14: Yes, several naturally occurring lignans share structural similarities with β-Peltatin, including podophyllotoxin, α-peltatin, deoxypodophyllotoxin, and picropodophyllotoxin. [, , , ] These compounds often co-occur in the same plant species and exhibit varying degrees of cytotoxic and antiviral activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。